m-PEG5-azide

Vue d'ensemble

Description

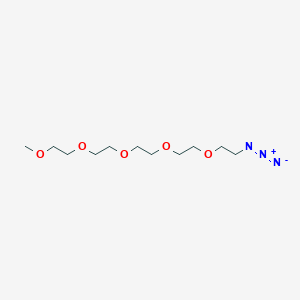

M-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .

Synthesis Analysis

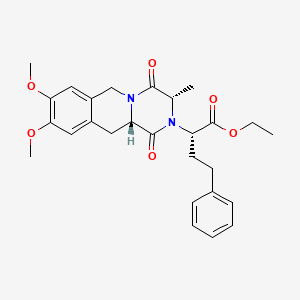

The synthesis of this compound involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular weight of this compound is 277.32 . Its molecular formula is C11H23N3O5 . The SMILES representation is COCCOCCOCCOCCOCCN=[N+]=[N-] .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Applications De Recherche Scientifique

Systèmes d'administration de médicaments

m-PEG5-azide peut être utilisé dans le développement de systèmes d'administration de médicaments. Le processus de PEGylation, qui consiste à fixer des chaînes de PEG à des médicaments ou des protéines thérapeutiques, peut améliorer la solubilité, la stabilité et la biodisponibilité du médicament {svg_1}.

Synthèse des PROTAC

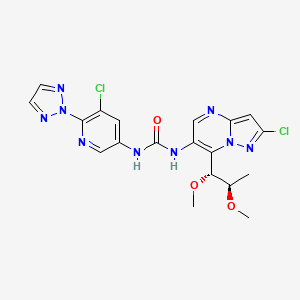

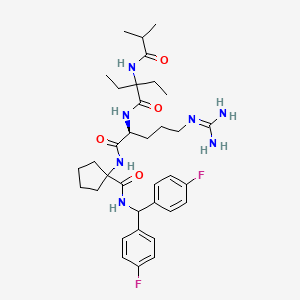

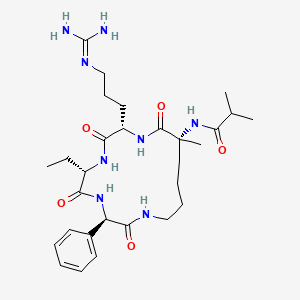

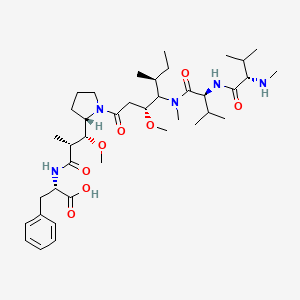

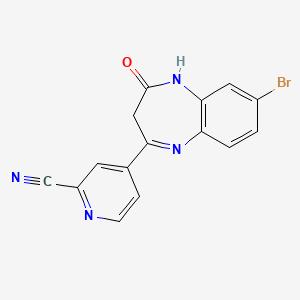

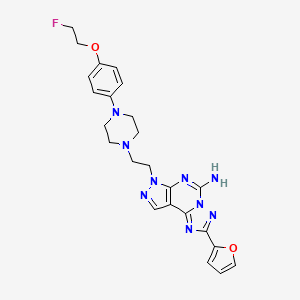

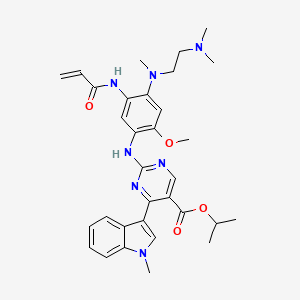

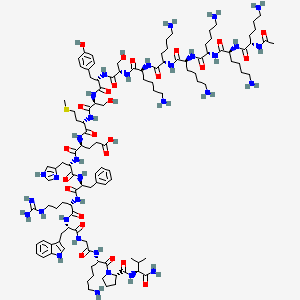

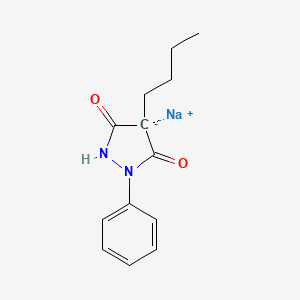

Les PROTAC (Protéolysis Targeting Chimeras) sont une nouvelle classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation {svg_2}. This compound peut être utilisé comme un lieur dans la synthèse des PROTAC {svg_3}.

Bioconjugaison

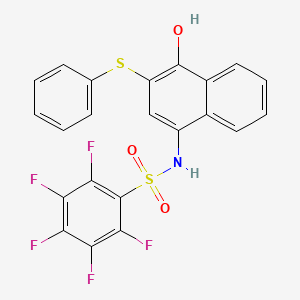

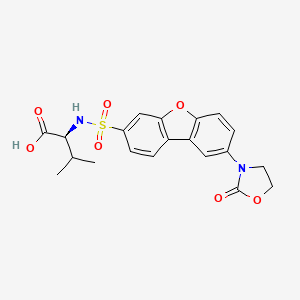

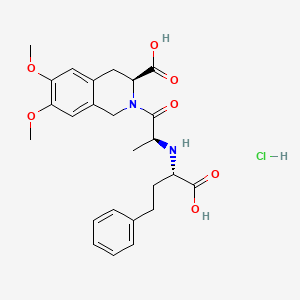

Le groupe azide dans this compound peut réagir avec des molécules contenant des groupes alkyne dans une réaction de cycloaddition azide-alkyne catalysée par le cuivre (CuAAC) {svg_4}. Cette réaction de « chimie click » est largement utilisée en bioconjugaison, le processus de liaison de deux biomolécules {svg_5}.

Modification de surface

This compound peut être utilisé pour la modification de surfaces, telles que des nanoparticules ou des dispositifs médicaux, afin d'améliorer leur biocompatibilité et leur résistance à l'adsorption de protéines {svg_6}.

Création d'hydrogels

This compound peut être utilisé dans la création d'hydrogels, qui sont des réseaux de chaînes de polymères qui sont hydrophiles. Ces hydrogels peuvent être utilisés dans une variété d'applications, y compris le génie tissulaire et la médecine régénérative {svg_7}.

Applications diagnostiques

Le groupe azide dans this compound peut être utilisé pour la fixation de colorants fluorescents ou d'autres agents d'imagerie, créant des sondes pour des applications diagnostiques {svg_8}.

Mécanisme D'action

Target of Action

m-PEG5-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.

Mode of Action

This compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the ubiquitination of these proteins, this compound enables their recognition and degradation by the proteasome. This can lead to changes in cellular processes regulated by these proteins.

Safety and Hazards

The safety data sheet for a similar compound, Azide-PEG5-Tos, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .

Analyse Biochimique

Biochemical Properties

m-PEG5-azide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes and proteins through its Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is crucial for the formation of PROTACs.

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound, as a component of PROTACs, can influence cell function by affecting the degradation of target proteins.

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It participates in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, leading to the formation of PROTACs . These PROTACs then interact with target proteins, leading to their degradation.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a component of PROTACs, its stability and degradation would be closely tied to the stability and degradation of the PROTACs themselves.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would be related to its role in the synthesis of PROTACs . As the concentration of this compound increases, the concentration of PROTACs would also increase, potentially leading to an increase in the degradation of target proteins.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which is a key step in the formation of PROTACs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be closely related to its role in the synthesis of PROTACs . As a component of PROTACs, it would be transported and distributed alongside these molecules.

Subcellular Localization

The subcellular localization of this compound would be determined by its role in the synthesis of PROTACs . As a component of PROTACs, it would likely be found in the same subcellular locations as these molecules.

Propriétés

IUPAC Name |

1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQHYZOCCBXIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.